![molecular formula C6H9Br B054702 Bicyclo[2.1.1]hexane, 2-bromo-(9CI) CAS No. 120159-43-5](/img/structure/B54702.png)
Bicyclo[2.1.1]hexane, 2-bromo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view . They are emerging as bicyclic hydrocarbon bioisosteres for ortho- and meta-substituted benzenes .
Synthesis Analysis
The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Molecular Structure Analysis
Substituted bicyclo[2.1.1]hexanes (BCHs) present a defined spatial disposition of their substituents, which effectively mimics the topological pattern of substituted benzenes . This property plays a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .Chemical Reactions Analysis
The strategy for the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can be used to explore new atom and exit-vector arrangements for [2.1.1] scaffolds .Physical And Chemical Properties Analysis
Bicyclo[2.1.1]hexanes are C (sp3)-rich bicyclic hydrocarbon scaffolds . They are significant because they have defined exit vectors, yet many substitution patterns are underexplored as building blocks .Applications De Recherche Scientifique
Preparation of New Bicyclo[2.1.1]hexane Modules
Bicyclo[2.1.1]hexanes are increasingly important in the development of new bio-active compounds . An efficient and modular approach has been developed to create new 1,2-disubstituted bicyclo[2.1.1]hexane modules . This strategy uses photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes
The synthesis of polysubstituted bicyclo[2.1.1]hexanes has been enabled, providing access to new chemical space . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This opens up many new opportunities for molecular design .
Pharmaceutical Drug Design
Saturated bridged-bicyclic compounds, such as Bicyclo[2.1.1]hexane, are under intense investigation as building blocks for pharmaceutical drug design . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .
Bioisosteres of Aromatic Motifs
Bicyclo[2.1.1]hexanes can represent ortho-, meta-, and polysubstituted benzene bioisosteres . They enable the investigation of chemical space inaccessible to aromatic motifs .
Synthesis of Saturated Analogues of Biorelevant Trisubstituted Benzenes
The method has been applied to the synthesis of saturated analogues of biorelevant trisubstituted benzenes .
Antifungal Activity
The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity .
Mécanisme D'action
Target of Action
Bicyclo[2.1.1]hexane, 2-bromo-(9CI) is a part of the valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . These structures are playing an increasingly important role in pharmaceutical drug design . .
Mode of Action
The mode of action of Bicyclo[21It’s known that these types of structures can modulate and sometimes improve the solubility, activity, and conformational restriction of candidates . They offer new vector’s angle opportunities , which could potentially influence their interaction with targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[21It’s known that these types of structures are used in the synthesis of saturated analogues of biorelevant trisubstituted benzenes , which could imply a role in related biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[21The physicochemical properties of similar structures play a fundamental role in modulating these properties .
Result of Action
The specific molecular and cellular effects of Bicyclo[21It’s known that these types of structures are under intense investigation as building blocks for pharmaceutical drug design , which suggests they may have significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[21The synthesis of similar structures can be influenced by external factors such as light .
Orientations Futures
The future directions for the research and development of Bicyclo[2.1.1]hexanes involve expanding the toolbox of available bicyclic structures . There is a need to fully exploit the rich chemical space surrounding the [2.1.1] platform . This includes exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .
Propriétés
IUPAC Name |
2-bromobicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-3-4-1-5(6)2-4/h4-6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBRHLYWEZJHFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

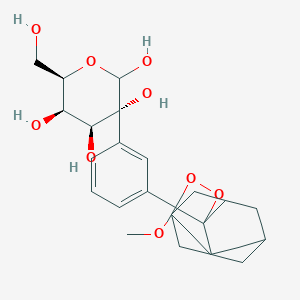
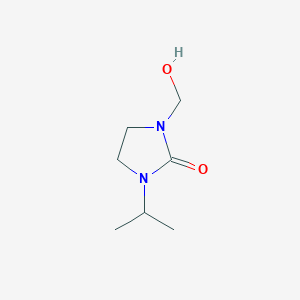

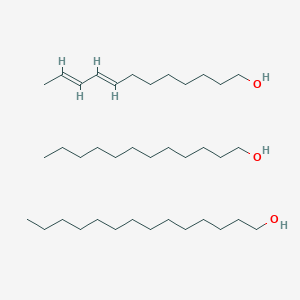
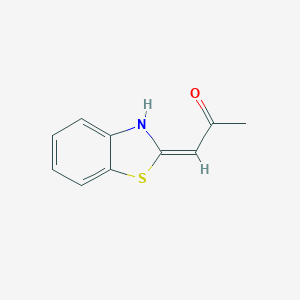
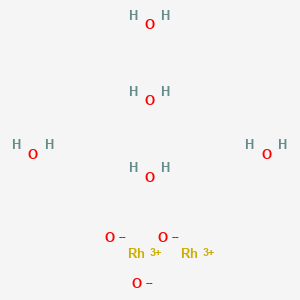

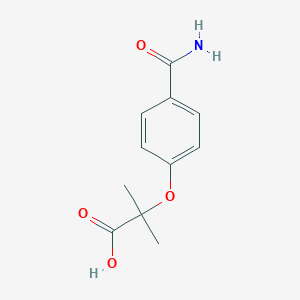
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)
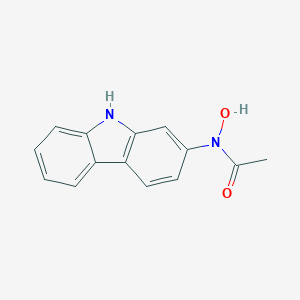
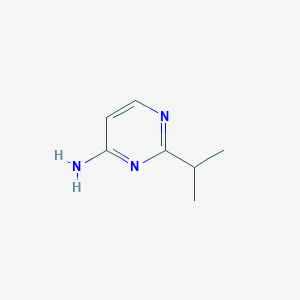
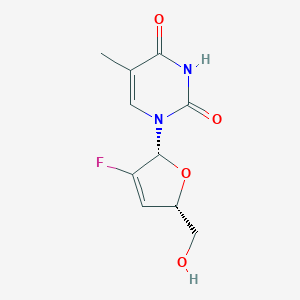
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)